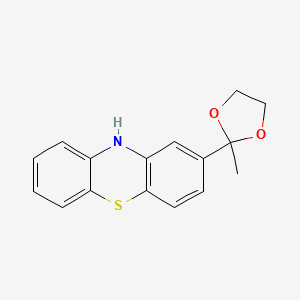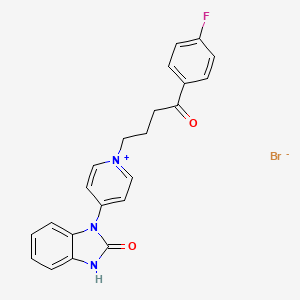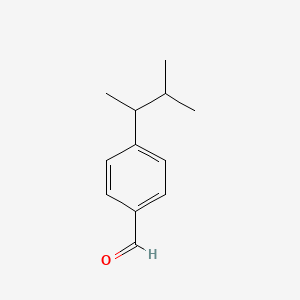
4-(1,2-Dimethylpropyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2-Dimethylpropyl)benzaldehyde, also known as P-tert-amylbenzaldehyde, is an organic compound with the chemical formula C14H18O. It is a colorless to light yellow liquid with a fragrant smell. This compound is soluble in organic solvents such as alcohols, ethers, and ketones, but insoluble in water . It is used as an intermediate in organic synthesis and has applications in medicine, pesticides, and the fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(1,2-Dimethylpropyl)benzaldehyde can be synthesized through alkylation reactions. One common method involves the reaction of p-tolualdehyde with tetra-tert-butyl aluminum (TBA) to form the desired compound . The reaction conditions typically require a controlled environment to ensure the proper formation of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques and equipment to maintain consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,2-Dimethylpropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like bromine (Br2) in the presence of a catalyst such as aluminum trichloride (AlCl3) are used for halogenation reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are various substituted benzaldehydes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(1,2-Dimethylpropyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the fragrance industry for the synthesis of aromatic compounds.
Wirkmechanismus
The mechanism of action of 4-(1,2-Dimethylpropyl)benzaldehyde involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring in the compound acts as a nucleophile, attacking electrophiles to form substituted products. This mechanism is crucial in its role as an intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with the formula C7H6O.
4-tert-Butylbenzaldehyde: Similar structure but with a tert-butyl group instead of a 1,2-dimethylpropyl group.
4-tert-Amylbenzaldehyde: Another name for 4-(1,2-Dimethylpropyl)benzaldehyde.
Uniqueness
This compound is unique due to its specific alkyl group, which imparts distinct chemical properties and reactivity compared to other benzaldehyde derivatives. Its solubility in organic solvents and its fragrant smell make it particularly valuable in the fragrance industry .
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
4-(3-methylbutan-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H16O/c1-9(2)10(3)12-6-4-11(8-13)5-7-12/h4-10H,1-3H3 |
InChI-Schlüssel |
ASCPGKMHGGQVAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





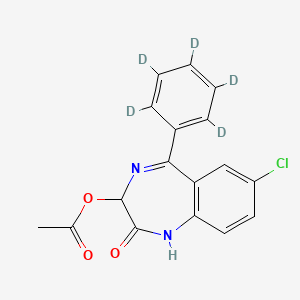
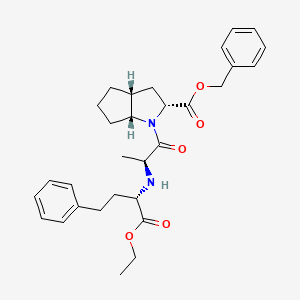
![(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)
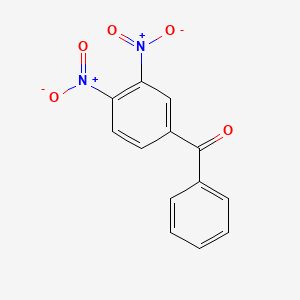
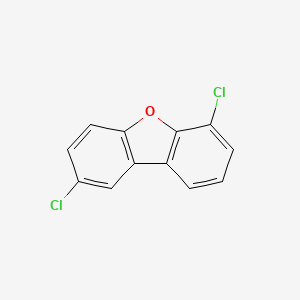



![1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)
